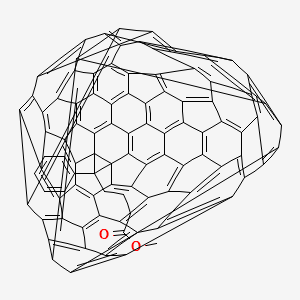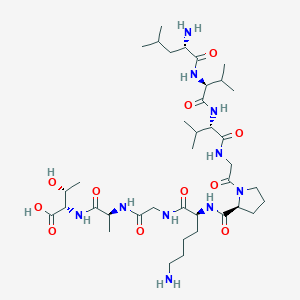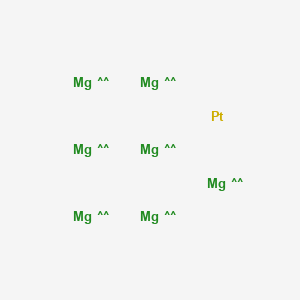
Magnesium--platinum (7/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–platinum (7/1) is an intermetallic compound composed of magnesium and platinum in a 7:1 atomic ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium–platinum (7/1) typically involves high-temperature solid-state reactions. Magnesium and platinum powders are mixed in the desired stoichiometric ratio and subjected to high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a furnace at temperatures ranging from 600°C to 800°C .
Industrial Production Methods
Industrial production of magnesium–platinum (7/1) may involve similar high-temperature methods but on a larger scale. The use of advanced techniques such as arc melting or induction melting can ensure uniform mixing and high purity of the final product. These methods also allow for better control over the reaction conditions, leading to higher yields and consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium–platinum (7/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and platinum oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Magnesium in the compound can be substituted with other metals to form different intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions are typically carried out at high temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include magnesium oxide, platinum oxide, and other intermetallic compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Magnesium–platinum (7/1) has several scientific research applications:
Hydrogen Storage: The compound is considered a promising material for hydrogen storage due to its ability to absorb and release hydrogen efficiently.
Biomedical Applications: Research is ongoing to explore its potential use in biomedical devices and implants due to its biocompatibility and unique properties.
Energy Storage: The compound is being investigated for use in advanced battery technologies, particularly magnesium-based batteries.
Wirkmechanismus
The mechanism by which magnesium–platinum (7/1) exerts its effects is primarily through its ability to interact with hydrogen molecules. The compound can absorb hydrogen, forming metal hydrides, which can then release hydrogen under specific conditions. This reversible hydrogen absorption and desorption make it an excellent candidate for hydrogen storage applications . Additionally, its catalytic properties are attributed to the presence of platinum, which facilitates various chemical reactions by lowering the activation energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium–nickel (7/1): Similar to magnesium–platinum (7/1), this compound is used for hydrogen storage but has different catalytic properties.
Magnesium–palladium (7/1): Another hydrogen storage material with distinct properties compared to magnesium–platinum (7/1).
Magnesium–cobalt (7/1): Used in similar applications but with varying efficiency and stability
Uniqueness
Magnesium–platinum (7/1) stands out due to its high hydrogen storage capacity and excellent catalytic properties. The presence of platinum enhances its performance in catalytic applications, making it more effective than other similar compounds .
Eigenschaften
CAS-Nummer |
917956-26-4 |
|---|---|
Molekularformel |
Mg7Pt |
Molekulargewicht |
365.22 g/mol |
InChI |
InChI=1S/7Mg.Pt |
InChI-Schlüssel |
IGRBCJIDAHNMCI-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


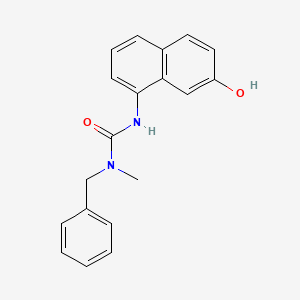
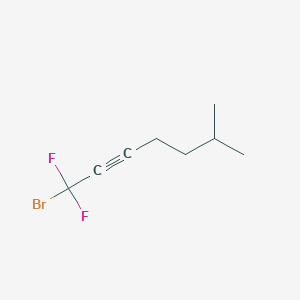
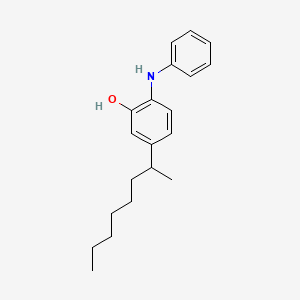
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
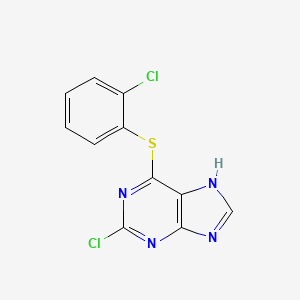
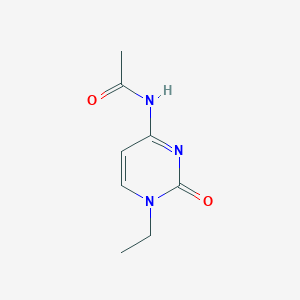
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
![(3'-Nitro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12604933.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
![3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)](/img/structure/B12604939.png)
